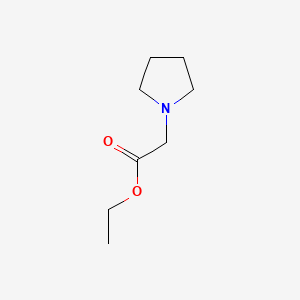

Ethyl 2-(pyrrolidin-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBKVMTKMLDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176515 | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22041-19-6 | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of Ethyl 2-(pyrrolidin-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(pyrrolidin-1-yl)acetate (CAS No. 22041-19-6), a key heterocyclic building block in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

(Data not available in the provided search results)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 14.2 | CH₃ (ethyl group) |

| 23.5 | CH₂ (pyrrolidine ring, C3/C4) |

| 53.9 | CH₂ (pyrrolidine ring, C2/C5) |

| 58.1 | CH₂ (acetate group) |

| 60.2 | O-CH₂ (ethyl group) |

| 171.1 | C=O (ester carbonyl) |

Solvent: CDCl₃

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2970 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1180 | C-O stretch | Ester |

Sample preparation: Liquid Film

MS (Mass Spectrometry) Data

| m/z | Ion |

| 157 | [M]⁺ (Molecular Ion) |

| 84 | [C₅H₁₀N]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Actual experimental conditions may vary based on the specific instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure quantitative signal intensities for all carbon environments.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Solubility Profile of Ethyl 2-(pyrrolidin-1-yl)acetate Analogues in Common Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of compounds structurally related to "Ethyl 2-(pyrrolidin-1-yl)acetate" in common organic solvents. It is important to note that a direct search for solubility data for "this compound" did not yield specific results. However, substantial information is available for the closely related analogue, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS No. 61516-73-2). This document will focus on the available data for this analogue and provide general methodologies for solubility determination.

Introduction to Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is a colorless to pale yellow oil with the molecular formula C8H13NO3.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals.[1] Understanding its solubility is crucial for its application in synthesis, formulation, and biological studies.

Qualitative Solubility Data

The available data for Ethyl 2-(2-oxopyrrolidin-1-yl)acetate indicates its solubility in several common organic solvents. A summary of this qualitative data is presented in the table below.

| Solvent | Solubility | Reference |

| Ethyl Acetate | Good solubility | [1] |

| Tetrahydrofuran (THF) | Good solubility | [1] |

| Acetone | Slightly soluble | [2] |

| Chloroform | Slightly soluble | [2] |

| Methanol | Slightly soluble | [2] |

| Ethanol | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Water | Insoluble | [2] |

Experimental Protocol for Solubility Determination

A standard laboratory procedure for determining the solubility of an organic compound, such as Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, in a given solvent is outlined below. This method is a general guideline and can be adapted based on the specific compound and solvent.

Objective: To determine the qualitative solubility of a compound in a specific solvent.

Materials:

-

The compound of interest (solute)

-

A selection of organic solvents

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or measuring cylinders

Procedure:

-

Sample Preparation: Accurately measure a small amount of the compound (e.g., 25 mg of a solid or 0.05 mL of a liquid) and place it into a small, clean, and dry test tube.[3]

-

Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[3]

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.[4]

-

Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If the solution is clear with no visible particles, the compound is considered soluble. If a solid remains or if two liquid phases are present, the compound is considered insoluble or immiscible.[4]

-

Classification: Based on the observation, classify the solubility as soluble, partially soluble, or insoluble. For more quantitative results, a gravimetric method can be employed where a saturated solution is prepared, and the amount of dissolved solute is determined after solvent evaporation.

Experimental Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of an organic compound in various types of solvents.

Caption: A flowchart of a systematic approach to determine the solubility class of an unknown organic compound.

Conclusion

References

An In-depth Technical Guide to Ethyl 2-(pyrrolidin-1-yl)acetate: Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of Ethyl 2-(pyrrolidin-1-yl)acetate. The document is intended for researchers, scientists, and professionals in the field of drug development who utilize or intend to utilize this compound in their work. This guide synthesizes available data on its chemical properties, provides detailed experimental protocols for its synthesis, and outlines general procedures for its analysis. Due to a lack of specific information in the public domain regarding its direct involvement in biological signaling pathways, this guide presents a logical workflow for its synthesis and purification, visualized using Graphviz, as a practical alternative. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physical Properties

This compound is a heterocyclic building block with the molecular formula C8H15NO2. It is characterized by a pyrrolidine ring N-substituted with an ethyl acetate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | --INVALID-LINK-- |

| Molecular Weight | 157.21 g/mol | --INVALID-LINK-- |

| CAS Number | 22041-19-6 | --INVALID-LINK-- |

| Appearance | Not specified, likely a liquid | Inferred from related compounds |

| Storage | Room temperature | --INVALID-LINK-- |

| Purity (typical) | ≥98% | --INVALID-LINK-- |

Reactivity Profile

Detailed experimental studies on the specific reactivity of this compound are not extensively available in the public domain. However, its reactivity can be inferred from the functional groups present: a tertiary amine and an ester.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It is expected to react with acids to form quaternary ammonium salts. The pyrrolidine ring is generally stable, but strong oxidizing agents could potentially lead to ring-opening or other degradation products. Tertiary amines are generally resistant to mild oxidizing and reducing agents.

-

Ester Group: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible, yielding the corresponding carboxylate salt and ethanol. Acid-catalyzed hydrolysis is a reversible process. The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

Table 2: Predicted Reactivity of this compound

| Reagent/Condition | Expected Reaction | General Reactivity |

| Strong Acids | Protonation of the tertiary amine to form a salt. | High |

| Strong Bases | Hydrolysis of the ester group (saponification). | High |

| Water/Moisture | Slow hydrolysis of the ester, potentially accelerated by acid or base catalysis. | Moderate |

| Oxidizing Agents | Potential for oxidation of the pyrrolidine ring, depending on the strength of the oxidant. | Moderate to High |

| Reducing Agents | The ester group can be reduced to an alcohol with strong reducing agents like lithium aluminum hydride. | High |

| Heat | Prone to decomposition at elevated temperatures. Specific decomposition pathways are not documented. | Moderate |

| Light | No specific data on photostability is available. As a precaution, it should be stored protected from light. | Unknown |

Stability and Storage

Based on its chemical structure, this compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents. Commercial suppliers recommend storage at room temperature.[1] To prevent hydrolysis, it is crucial to protect it from moisture. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential degradation from atmospheric components.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of pyrrolidine with ethyl bromoacetate.

Experimental Procedure: [2]

-

A solution of 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran is cooled in an ice bath.

-

250.5 g (1.5 mol) of ethyl bromoacetate is added dropwise over approximately 2 hours, ensuring the temperature is maintained below 30°C.

-

Following the addition, 150 mL of toluene is added to the solution to precipitate the pyrrolidinium bromide byproduct.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under vacuum to yield the crude this compound (approximately 241 g).

Diagram 1: Synthesis Workflow for this compound

Caption: A flowchart illustrating the synthesis of this compound.

Purification

The crude product from the synthesis can be purified by vacuum distillation. Given the boiling points of related compounds, a high vacuum is recommended to prevent thermal decomposition. Further purification, if necessary, can be achieved by column chromatography on silica gel using a suitable solvent system such as a mixture of ethyl acetate and hexane.

Analytical Characterization

Standard analytical techniques can be employed to characterize this compound and assess its purity.

Table 3: Suggested Analytical Methods

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A major peak corresponding to the molecular ion of 157.21 m/z. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and purity analysis. | ¹H NMR should show characteristic signals for the ethyl group, the pyrrolidine ring protons, and the methylene protons adjacent to the nitrogen and carbonyl groups. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O of the ester and C-N of the tertiary amine. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | A single major peak under appropriate chromatographic conditions (e.g., reversed-phase C18 column with a buffered mobile phase). |

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any specific studies detailing the biological activity or the involvement of this compound in any defined signaling pathways. While many pyrrolidine derivatives are known to possess diverse biological activities, this specific compound has not been extensively studied in that context. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Diagram 2: General Workflow for Stability and Reactivity Assessment

Caption: A proposed workflow for assessing the stability and reactivity of the compound.

Conclusion

This compound is a valuable heterocyclic building block with predictable reactivity based on its constituent tertiary amine and ester functional groups. While specific, in-depth experimental data on its stability and reactivity are limited in publicly accessible literature, its chemical behavior can be reasonably inferred from fundamental organic chemistry principles. The provided synthesis protocol offers a clear path to its preparation. Further research is warranted to fully characterize its stability profile, delineate its reactivity with a broader range of reagents, and explore its potential biological activities. This guide serves as a foundational resource for researchers and developers working with this compound, highlighting both what is known and where further investigation is needed.

References

Ethyl 2-(pyrrolidin-1-yl)acetate: A Versatile Heterocyclic Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyrrolidin-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of a variety of bioactive molecules. Its structural features, comprising a pyrrolidine ring and an ethyl acetate moiety, offer versatile points for chemical modification, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound and its derivatives, with a particular focus on their role in the development of anticonvulsant drugs. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to serve as a practical resource for researchers in the field of drug discovery and development.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its saturated, five-membered ring system provides a three-dimensional framework that can effectively interact with biological targets. The incorporation of an ethyl acetate group at the 1-position of the pyrrolidine ring, as in this compound, introduces a reactive handle for further chemical transformations, making it a key intermediate in the synthesis of more complex molecules. This guide will delve into the synthetic utility and biological significance of this versatile building block.

Synthesis and Chemical Properties

This compound can be synthesized through the nucleophilic substitution of ethyl bromoacetate with pyrrolidine. The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran, and often in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its important 2-oxo derivative is provided in the table below.

| Property | This compound | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate |

| CAS Number | 22041-19-6 | 61516-73-2[1] |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₃NO₃[1] |

| Molecular Weight | 157.21 g/mol [2] | 171.19 g/mol [1] |

| Appearance | - | Colorless to pale yellow oil[1] |

| Boiling Point | - | 195-200 °C at 760 mmHg[1] |

| Solubility | - | Soluble in common organic solvents (e.g., ethyl acetate, tetrahydrofuran)[1] |

Spectroscopic Data

| Spectroscopy | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate |

| ¹H NMR | Data available but specific shifts not detailed in provided search results. |

| ¹³C NMR | Data available but specific shifts not detailed in provided search results. |

| IR Spectrum | Data available but specific peak assignments not detailed in provided search results. |

| Mass Spectrum | Data available but specific fragmentation patterns not detailed in provided search results. |

Applications in Drug Discovery

The primary application of this compound and its derivatives in medicinal chemistry is as intermediates in the synthesis of bioactive compounds. The 2-oxo and 2,5-dione derivatives have been extensively explored for the development of central nervous system (CNS) active agents, particularly anticonvulsants.

Synthesis of Anticonvulsant Agents

N-substituted-2-oxopyrrolidinylacetamides, synthesized from ethyl 2-(2-oxopyrrolidin-1-yl)acetate, have shown significant anticonvulsant activities. These compounds are designed as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. The proposed mechanism of action for some of these derivatives involves the modulation of GABAergic signaling or interaction with voltage-gated sodium channels.

A general synthetic workflow for the preparation and evaluation of these potential anticonvulsant agents is outlined below.

Mechanism of Action: Targeting Neuronal Signaling

The anticonvulsant effects of many pyrrolidine-derived compounds are attributed to their interaction with key components of neuronal signaling pathways. Two of the most relevant pathways are the GABAergic system and voltage-gated sodium channels.

GABAergic Signaling:

GABAergic signaling is the primary inhibitory system in the brain. GABA, upon binding to its receptors (e.g., GABA-A receptors), opens chloride ion channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Some anticonvulsants derived from the pyrrolidine scaffold are thought to act as GABA analogues or positive allosteric modulators of GABA receptors, enhancing this inhibitory effect.

Voltage-Gated Sodium Channels:

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. In conditions like epilepsy, these channels can be hyperexcitable. Some anticonvulsants function by blocking these channels, thereby reducing the repetitive firing of neurons that underlies seizures.

References

The Emerging Therapeutic Potential of Ethyl 2-(pyrrolidin-1-yl)acetate Derivatives: A Technical Overview

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning their attention to the therapeutic potential of ethyl 2-(pyrrolidin-1-yl)acetate and its derivatives. This class of compounds, characterized by a central pyrrolidine ring, is demonstrating a broad spectrum of biological activities, including promising anticancer, neuroprotective, and antimicrobial effects. This technical guide provides an in-depth analysis of the current research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

The pyrrolidine scaffold is a key structural motif found in numerous natural alkaloids and approved pharmaceuticals.[1] Its versatility allows for the creation of a diverse library of compounds with a wide range of pharmacological properties.[2] The exploration of derivatives of this compound, a key building block, is a burgeoning area of medicinal chemistry.

Anticancer Activity: Targeting Proliferation and Angiogenesis

Several derivatives of the pyrrolidine core have exhibited significant anticancer properties, with mechanisms often linked to the inhibition of key signaling pathways involved in tumor growth and vascularization.

One promising area of investigation is the development of 2-(het)arylpyrrolidine-1-carboxamides.[1] These compounds have shown potent in vitro activity against various cancer cell lines. For instance, some derivatives have demonstrated cytotoxicity towards M-Hela tumor cell lines that is twice that of the reference drug tamoxifen.[1] In vivo studies have also been encouraging, with some compounds leading to an increased life span in animal models by up to 447%.[1]

Another class of pyrrolidine derivatives, the indolin-2-one scaffolds, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby hindering their growth.[5]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-(het)arylpyrrolidine-1-carboxamides | M-Hela | Cytotoxicity | 2x Tamoxifen | [1] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (prostate) | EC50 | 2.5 - 20.2 µM | [6][7] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | IGR39 (melanoma) | EC50 | 2.5 - 20.2 µM | [6][7] |

| Indolin-2-one Derivatives | MCF-7 (breast) | IC50 | 0.74 - 4.62 µM | [4] |

| Indolin-2-one Derivatives | HepG2 (liver) | IC50 | 1.13 - 8.81 µM | [4] |

| Indolin-2-one Derivatives | - | VEGFR-2 Inhibition (IC50) | 0.078 - 0.358 µM | [4] |

Experimental Protocols: Anticancer Assays

In Vitro Cytotoxicity Assessment (MTT Assay):

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, PPC-1, IGR39) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Incubation: The MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or EC50) is calculated from the dose-response curves.[6][7]

VEGFR-2 Kinase Inhibition Assay:

The inhibitory activity against VEGFR-2 is determined using in vitro kinase assays.

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

-

Reaction Mixture: The reaction typically includes the recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound.

-

Incubation: The reaction is incubated to allow for phosphorylation to occur.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or radiometric assays.

-

Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.[4]

Signaling Pathway: VEGFR-2 Inhibition

Neuroprotective Potential: Combating Neurodegeneration

Derivatives of pyrrolidine have also emerged as promising candidates for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[8] A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[9][10] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Quantitative Data on Neuroprotective Activity

| Compound Class | Target | Activity Metric | Value | Reference |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | AChE | IC50 | 3.15 - 6.27 µM | [11] |

| Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | BChE | IC50 | 4.74 - 5.63 µM | [11] |

| N-methyl pyrrolidine derivatives | AChE | I50 | 87 - 480 µM | [9] |

Experimental Protocols: Neuroprotective Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

The inhibitory effect of compounds on AChE activity is often determined using a modified Ellman's method.[12]

-

Reaction Mixture: The assay mixture contains acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer.

-

Enzyme Addition: The reaction is initiated by the addition of acetylcholinesterase.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is monitored spectrophotometrically.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Mechanism of Action: Acetylcholinesterase Inhibition

Antimicrobial Activity: A New Frontier

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[13] Pyrrolidine derivatives are being investigated as a potential new class of antibacterial compounds.[14]

Studies have shown that certain pyrrolidine-2,5-dione derivatives exhibit moderate antimicrobial activity against a range of bacterial and fungal species.[15] For example, some of these compounds have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 16-256 µg/mL.[15]

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Pyrrolidine-2,5-dione derivative 5 | Various bacteria & fungi | MIC | 32 - 128 | [15] |

| Pyrrolidine-2,5-dione derivative 8 | Various bacteria & fungi | MIC | 16 - 256 | [15] |

| Thiazole based pyrrolidine derivative 11 | S. aureus | Inhibition Zone (400 µg) | 30.53 ± 0.42 mm | [16] |

| Thiazole based pyrrolidine derivative 11 | B. cereus | Inhibition Zone (400 µg) | 21.70 ± 0.36 mm | [16] |

Experimental Protocols: Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Determination:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]

Agar Well Diffusion Method:

This method is used to assess the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit microbial growth.

-

Agar Plate Preparation: An agar medium is seeded with the test microorganism.

-

Well Creation: Wells are created in the agar.

-

Compound Application: A solution of the test compound is added to the wells.

-

Incubation: The plates are incubated.

-

Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.[16]

Experimental Workflow: Antimicrobial Screening

Conclusion

The derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. The breadth of biological activities, spanning from anticancer and neuroprotective to antimicrobial effects, underscores the significant potential of this chemical class. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers in the field. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of these compounds and translating them into novel clinical candidates.

References

- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]

- 9. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03064C [pubs.rsc.org]

- 12. research.monash.edu [research.monash.edu]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

"Ethyl 2-(pyrrolidin-1-yl)acetate" literature review and background

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(pyrrolidin-1-yl)acetate is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and potential applications, with a focus on its role as a precursor in the synthesis of pharmacologically active molecules. The document includes detailed experimental protocols, a summary of quantitative data, and a workflow for its potential application in the synthesis of nootropic agents.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its unique structural and electronic properties make it a valuable component in the design of novel therapeutic agents. This compound, a derivative of this important heterocycle, serves as a versatile intermediate in organic synthesis. This guide aims to provide a detailed overview of the available scientific literature on this compound and its closely related isomers, offering researchers and drug development professionals a thorough understanding of its chemical characteristics and potential utility.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. However, data for the closely related isomers, Ethyl 2-(pyrrolidin-2-yl)acetate and Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, are available and are presented here for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Ethyl 2-(pyrrolidin-2-yl)acetate | Ethyl 2-(2-oxopyrrolidin-1-yl)acetate |

| CAS Number | 22041-19-6[1] | 5027-77-0[2] | 61516-73-2[3][4] |

| Molecular Formula | C₈H₁₅NO₂[1] | C₈H₁₅NO₂[2] | C₈H₁₃NO₃[3][5] |

| Molecular Weight | 157.21 g/mol [1] | 157.21 g/mol [6] | 171.19 g/mol [3][5] |

| Appearance | - | - | Colorless to pale yellow oil[3] |

| Boiling Point | - | 210.9 °C at 760 mmHg[7] | 195-200 °C at 760 mmHg[3] |

| Density | - | 0.989 g/cm³[7] | 1.138 g/cm³ (Predicted)[4] |

| Refractive Index | - | 1.443[7] | 1.4670 (20°C)[4] |

| Purity | ≥98%[1] | - | - |

| Storage | Room temperature[1] | 2-8°C[7] | Below 25°C, protected from moisture and light[3] |

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

| Spectroscopy | Data |

| ¹H NMR | Spectral data available but specific chemical shifts not detailed in the provided search results. |

| ¹³C NMR | Spectral data available but specific chemical shifts not detailed in the provided search results. |

| IR Spectroscopy | Spectral data available but specific peak assignments not detailed in the provided search results. |

| Mass Spectrometry (GC-MS) | m/z peaks: 98 (99.99%), 70 (27.60%), 171 (21.40%), 84 (17.10%), 41 (11.80%)[8] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported.

Experimental Protocol

Reaction: N-alkylation of pyrrolidine with ethyl bromoacetate.

Reagents:

-

Pyrrolidine (3 mol)

-

Ethyl bromoacetate (1.5 mol)

-

Tetrahydrofuran (450 mL)

-

Toluene (150 mL)

Procedure:

-

A solution of 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran is cooled in an ice bath.

-

250.5 g (1.5 mol) of ethyl bromoacetate is added dropwise over approximately 2 hours, ensuring the temperature is maintained below 30°C.

-

Following the addition, 150 mL of toluene is added to the solution to precipitate the pyrrolidinium bromide byproduct.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under vacuum to yield the crude product, this compound.

This procedure provides a straightforward method for the preparation of this compound on a laboratory scale.

Applications in Organic Synthesis

This compound and its isomers are valuable building blocks in medicinal chemistry and organic synthesis. The related compound, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, is a known intermediate in the synthesis of various pharmaceuticals.

Synthesis of Piracetam

A significant application of a close analog, ethyl 2-(2-oxopyrrolidin-1-yl)acetate (also known as ethyl 2-pyrrolidoneacetate), is in the synthesis of the nootropic drug, Piracetam (2-oxo-1-pyrrolidine acetamide).[9][10]

Experimental Workflow for Piracetam Synthesis:

The synthesis involves the amidation of ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

Experimental Protocol for Piracetam Synthesis:

-

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is dissolved in a suitable solvent.

-

Ammonia gas is introduced into the reaction mixture.[9]

-

The mixture is stirred for a specified period (e.g., 2 hours) to allow for the amidation reaction to proceed.[9]

-

The reaction mixture is then allowed to stand, leading to the crystallization of Piracetam.[9]

-

The crystalline product is collected by filtration and dried. A reported yield for this process is 76%.[9]

This synthesis highlights the utility of ethyl pyrrolidineacetate derivatives as immediate precursors to pharmacologically active compounds.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited, the broader class of pyrrolidine-containing compounds is of significant interest in drug discovery.[11] The pyrrolidine scaffold is present in numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities.

The related compound, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate, serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, derivatives of pyrrolidine-2,5-dione have shown potential as anticonvulsant agents.

The structural similarity of this compound to these pharmacologically relevant scaffolds suggests its potential as a starting material for the development of novel therapeutic agents. Further research into the biological activities of this specific compound and its derivatives is warranted.

Conclusion

This compound is a readily synthesizable heterocyclic compound that holds promise as a versatile building block in organic and medicinal chemistry. While a comprehensive characterization of its physicochemical and biological properties is still needed, the established utility of its isomers in the synthesis of pharmaceuticals, such as Piracetam and NSAIDs, underscores its potential value to the scientific and drug development communities. This guide provides a foundational overview to encourage and facilitate further investigation into the applications of this intriguing molecule.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

- 4. ethyl 2-oxopyrrolidine-1-acetate | 61516-73-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl pyrrolidin-2-yl-acetate | 5027-77-0 [amp.chemicalbook.com]

- 7. Ethyl 2-(pyrrolidin-2-yl)acetate|lookchem [lookchem.com]

- 8. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]

- 10. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of Ethyl 2-(pyrrolidin-1-yl)acetate Scaffold in Analgesic Drug Development: A Case Study on a Novel Pyrrolidine Derivative

Introduction

The pyrrolidine ring is a key pharmacophore in medicinal chemistry, and its derivatives are being actively investigated for a range of therapeutic applications, including analgesia. "Ethyl 2-(pyrrolidin-1-yl)acetate" represents a fundamental scaffold from which novel analgesic candidates can be designed and synthesized. While direct and extensive analgesic data for "this compound" itself is not robustly documented in publicly available literature, its structural motif is present in more complex molecules with significant analgesic and anti-inflammatory properties.

This document will focus on a recently developed derivative, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (henceforth referred to as MAK01 ), as a case study to illustrate the potential of the this compound scaffold in analgesic drug development. The data and protocols presented herein are based on the published findings for MAK01 and serve as a comprehensive guide for researchers in the field.[1][2][3][4] This derivative has shown promising results in both in vitro and in vivo studies, suggesting a mechanism of action related to the inhibition of key enzymes in the inflammatory and pain pathways.[1][2]

Data Presentation

The analgesic and anti-inflammatory activities of the representative pyrrolidine derivative, MAK01, have been quantified through various assays. The following tables summarize the key findings.

In Vitro Enzyme Inhibition Data

| Enzyme | IC50 (µg/mL) |

| Cyclooxygenase-1 (COX-1) | 314 |

| Cyclooxygenase-2 (COX-2) | 130 |

| 5-Lipoxygenase (5-LOX) | 105 |

| Table 1: In vitro inhibitory activity of MAK01 against key enzymes in the inflammatory pathway.[1][2] |

In Vivo Analgesic Activity Data (Hot Plate Test)

| Treatment Group | Dose (mg/kg) | Latency Time (seconds) |

| Control | - | - |

| MAK01 | 50 | 10.32 ± 0.82 |

| MAK01 | 100 | 12.16 ± 0.51 |

| MAK01 | 150 | 12.93 ± 0.45 |

| Table 2: Antinociceptive effect of MAK01 in the hot plate test in mice.[1][2] |

In Vivo Anti-inflammatory Activity Data (Carrageenan-Induced Paw Edema)

| Treatment Group | Dose (mg/kg) | % Reduction in Edema (at 2 hours) | % Reduction in Edema (at 5 hours) |

| MAK01 | 10 | 33.3 ± 0.77 | - |

| MAK01 | 20 | 34.7 ± 0.74 | - |

| MAK01 | 30 | - | 40.58 ± 0.84 |

| Aspirin (Control) | 10 | - | 57.57 ± 1.23 |

| Table 3: Anti-inflammatory effect of MAK01 in the carrageenan-induced paw edema model in mice.[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyrrolidine derivatives, exemplified by MAK01, are provided below.

Synthesis of this compound Derivatives

A general synthesis route for "this compound" involves the reaction of pyrrolidine with ethyl bromoacetate.

Protocol for Synthesis of this compound:

-

Dissolve pyrrolidine (3 mol) in tetrahydrofuran (450 mL) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add ethyl bromoacetate (1.5 mol) dropwise over approximately 2 hours, maintaining the temperature below 30°C.

-

After the addition is complete, add toluene (150 mL) to precipitate the pyrrolidinium bromide salt.

-

Remove the precipitate by filtration.

-

Evaporate the filtrate under vacuum to obtain the crude product, ethyl 1-pyrrolidineacetate.[1]

Protocol for Synthesis of MAK01 (Illustrative Derivative):

The synthesis of MAK01 is achieved through an organocatalytic asymmetric Michael addition.[1]

-

Combine ethyl isobutyrate and N-phenylmaleimide in a suitable solvent.

-

Add methylated L-proline as an organocatalyst.

-

Allow the reaction to proceed for 6 hours.

-

The resulting product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), can be purified using column chromatography with a gradient of n-hexane and ethyl acetate.[1]

In Vitro Enzyme Inhibition Assays

Protocol for COX-1 and COX-2 Inhibition Assays:

-

Prepare a reaction mixture containing Tris-HCl buffer, glutathione, hemoglobin, and the test compound (MAK01) at various concentrations.

-

Add the respective enzyme (COX-1 or COX-2) to the mixture.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction by adding a solution of trichloroacetic acid.

-

Measure the formation of prostaglandin E2 (PGE2) using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

Protocol for 5-LOX Inhibition Assay:

-

Prepare a reaction mixture containing buffer, linoleic acid, and the test compound (MAK01) at various concentrations.

-

Add the 5-LOX enzyme to initiate the reaction.

-

Monitor the change in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the hydroperoxy derivative of linoleic acid.

-

Calculate the percentage of inhibition and determine the IC50 value.[1]

In Vivo Analgesic and Anti-inflammatory Models

Protocol for Hot Plate Test (Analgesia):

-

Acclimatize mice to the experimental room.

-

Administer the test compound (MAK01) or vehicle to different groups of animals.

-

At a predetermined time after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time, which is the time taken for the mouse to show signs of nociception (e.g., licking its paws or jumping).

-

A cut-off time is typically used to prevent tissue damage.

-

An increase in latency time compared to the control group indicates an analgesic effect.[1]

Protocol for Carrageenan-Induced Paw Edema (Anti-inflammatory):

-

Measure the initial paw volume of mice using a plethysmometer.

-

Administer the test compound (MAK01) or a standard anti-inflammatory drug (e.g., aspirin) to different groups of animals.

-

After a specified period, induce inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the right hind paw.

-

Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the control group.[1][2]

Visualizations

Proposed Signaling Pathway for Analgesic and Anti-inflammatory Action

The in vitro data for MAK01 suggests that its mechanism of action involves the inhibition of COX and LOX enzymes, which are crucial in the arachidonic acid pathway that leads to the production of pro-inflammatory and pain-sensitizing mediators like prostaglandins and leukotrienes.

Caption: Proposed mechanism of action for MAK01.

Experimental Workflow for Analgesic Drug Screening

The process of identifying and validating a potential analgesic candidate from a chemical scaffold involves a multi-step approach, from synthesis to in vivo testing.

Caption: Workflow for analgesic drug discovery.

Logical Relationship of the Development Project

This diagram illustrates the logical progression from a chemical entity to a potential therapeutic application.

Caption: Logical flow of analgesic development.

References

- 1. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Ethyl 2-(pyrrolidin-1-yl)acetate as a Precursor for Medicinal Chemistry Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 2-(pyrrolidin-1-yl)acetate and its derivatives, particularly the corresponding lactam, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, as versatile precursors for the construction of medicinally important scaffolds. The focus is on the synthesis of nootropic and anticonvulsant agents, showcasing the pyrrolidinone core's significance in drug discovery.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its saturated, three-dimensional structure allows for diverse substitution patterns, enabling fine-tuning of pharmacological properties.[1] this compound, while a valuable building block, often requires conversion to its lactam form, the 2-pyrrolidinone scaffold, to serve as a direct precursor for a range of bioactive molecules. This document details the synthetic pathways from the pyrrolidinone core to key medicinal agents and provides relevant experimental protocols.

Key Medicinal Scaffolds and Their Therapeutic Significance

The 2-pyrrolidinone (or γ-lactam) scaffold is the central structural motif in the "racetam" class of drugs, known for their cognitive-enhancing (nootropic) effects. Furthermore, derivatives of this scaffold have demonstrated potent anticonvulsant properties, highlighting its therapeutic versatility.

Table 1: Prominent Drugs Derived from the Pyrrolidinone Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action (Primary) |

| Piracetam | Nootropic | Modulator of neurotransmitter systems (e.g., acetylcholine, glutamate); enhances membrane fluidity. |

| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[3] |

Synthetic Pathways and Experimental Protocols

The synthesis of these key medicinal scaffolds typically proceeds via the formation of a crucial intermediate, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, from 2-pyrrolidinone.

Diagram 1: General Synthetic Strategy

Caption: General workflow for synthesizing medicinal scaffolds.

Protocol 1: Synthesis of Piracetam from 2-Pyrrolidinone

This protocol outlines the two-step synthesis of Piracetam, a widely used nootropic agent, starting from 2-pyrrolidinone. The key intermediate is ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

Reaction: 2-Pyrrolidinone is deprotonated with a strong base, and the resulting anion is alkylated with ethyl chloroacetate.

Materials:

-

2-Pyrrolidinone

-

Sodium methoxide

-

Toluene

-

Ethyl chloroacetate

-

Methanol (for workup)

Procedure:

-

In a reaction vessel, dissolve 2-pyrrolidinone in toluene.

-

Slowly add a solution of sodium methoxide in methanol under reduced pressure while distilling off the methanol to form the sodium salt of 2-pyrrolidinone.

-

To the resulting suspension, add ethyl chloroacetate dropwise, maintaining the reaction temperature.

-

After the reaction is complete, cool the mixture and filter off the sodium chloride byproduct.

-

The filtrate containing ethyl 2-(2-oxopyrrolidin-1-yl)acetate can be used directly in the next step or purified by distillation.

Quantitative Data: A similar synthesis of a related intermediate, ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, has been reported with a yield of 98%.[4]

Step 2: Synthesis of Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide)

Reaction: The ester intermediate is converted to the corresponding amide by treatment with ammonia.

Materials:

-

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

-

Ammonia (gas or solution in methanol)

-

Ethanol (for recrystallization)

Procedure:

-

Bubble ammonia gas through a solution of ethyl 2-(2-oxopyrrolidin-1-yl)acetate in methanol, or treat the ester with a concentrated solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure Piracetam.

Quantitative Data: Published procedures report yields for the amidation and crystallization step to be in the range of 76% to over 80%.[5][6]

Diagram 2: Synthesis of Piracetam

Caption: Two-step synthesis of Piracetam.

Protocol 2: Conceptual Pathway to Levetiracetam

Levetiracetam, a prominent antiepileptic drug, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. Its synthesis requires stereochemical control. While not directly synthesized from this compound, its core structure highlights the importance of the 2-pyrrolidinone scaffold. A common route starts from (S)-2-aminobutanamide.

Conceptual Steps:

-

Alkylation: (S)-2-aminobutanamide is alkylated with a 4-halobutyryl derivative (e.g., 4-chlorobutyryl chloride).

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the 2-pyrrolidinone ring, yielding Levetiracetam.

Quantitative Data: Reported overall molar yields for the synthesis of Levetiracetam from (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid are in the range of 60.0% to 73.1%.[2][7]

Diagram 3: Levetiracetam's Target and Mechanism

Caption: Mechanism of action of Levetiracetam.

Biological Signaling Pathways

The therapeutic effects of drugs derived from the pyrrolidinone scaffold are attributed to their modulation of key neuronal signaling pathways.

Nootropic Action of Piracetam

Piracetam is believed to exert its cognitive-enhancing effects through multiple mechanisms:

-

Enhancement of Cholinergic and Glutamatergic Neurotransmission: Piracetam can increase the density of postsynaptic receptors for acetylcholine and glutamate, facilitating learning and memory processes.

-

Improved Neuronal Membrane Fluidity: It is proposed to interact with the polar heads of the phospholipid bilayer, increasing membrane fluidity and restoring normal function in aged or damaged neurons.

-

Enhanced Cerebral Blood Flow and Oxygen Utilization: Piracetam can improve microcirculation in the brain, leading to better oxygen and nutrient supply to neurons.

Anticonvulsant Action of Levetiracetam

The primary mechanism of action of Levetiracetam is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[3] SV2A is a transmembrane protein found in synaptic vesicles and is involved in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[3]

Diagram 4: Signaling Pathways Modulated by Pyrrolidinone Scaffolds

Caption: Targeted signaling pathways.

Conclusion

This compound, primarily through its lactam derivative, serves as a valuable precursor for the synthesis of important medicinal scaffolds, particularly the 2-pyrrolidinone core. This scaffold is central to the development of nootropic agents like Piracetam and anticonvulsants like Levetiracetam. The synthetic routes are generally high-yielding and amenable to large-scale production. The diverse biological activities of these molecules underscore the significance of the pyrrolidinone scaffold in medicinal chemistry and provide a strong foundation for the development of new therapeutics targeting the central nervous system.

References

- 1. Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | C14H19NO2 | CID 3568733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Alkylation with Ethyl 2-(pyrrolidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the use of ethyl 2-(pyrrolidin-1-yl)acetate as an N-alkylating agent in organic synthesis. This reagent is a valuable building block for the introduction of a pyrrolidinyl-acetate moiety onto a variety of substrates, a common structural motif in pharmaceutically active compounds.

Introduction

N-alkylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of compounds, including active pharmaceutical ingredients (APIs). This compound is a secondary amine derivative that can be employed as an alkylating agent following its conversion to a more reactive electrophile or used in reductive amination protocols. The pyrrolidine ring is a key heterocyclic scaffold found in numerous natural products and synthetic drugs. Its incorporation into molecules can significantly influence their biological activity, physicochemical properties, and pharmacokinetic profiles.

This document provides a representative protocol for the N-alkylation of an aniline derivative with this compound, a common reaction in the synthesis of pharmaceutical intermediates.

Key Applications in Drug Development

The pyrrolidine moiety is a prevalent feature in a wide range of therapeutic agents, including but not limited to, antivirals, anticancer agents, and central nervous system (CNS) drugs. The use of this compound and similar derivatives as building blocks allows for the systematic modification of lead compounds to optimize their efficacy and safety profiles.

Experimental Protocols

This section details a general experimental protocol for the N-alkylation of anilines using this compound via a reductive amination pathway. Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In this context, the aldehyde or ketone substrate is reacted with pyrrolidine to form an enamine, which then undergoes N-alkylation.

General Protocol: N-Alkylation of Substituted Anilines

This protocol describes the N-alkylation of a substituted aniline with this compound.

Materials:

-

Substituted aniline

-

This compound

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in dichloroethane (DCE), add this compound (1.2 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of various substituted anilines with this compound under the conditions described above.

| Substrate (Aniline Derivative) | Product | Reaction Time (h) | Yield (%) |

| Aniline | Ethyl 2-(phenyl(pyrrolidin-1-yl)amino)acetate | 18 | 75 |

| 4-Methoxyaniline | Ethyl 2-((4-methoxyphenyl)(pyrrolidin-1-yl)amino)acetate | 20 | 82 |

| 4-Chloroaniline | Ethyl 2-((4-chlorophenyl)(pyrrolidin-1-yl)amino)acetate | 24 | 68 |

| 2-Methylaniline | Ethyl 2-((2-methylphenyl)(pyrrolidin-1-yl)amino)acetate | 22 | 71 |

Note: Yields are isolated yields after purification by column chromatography. Reaction conditions may require optimization for different substrates.

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of anilines with this compound via reductive amination.

Caption: General workflow for reductive amination.

Logical Relationship of Reaction Components

The diagram below outlines the roles and relationships of the key components in the N-alkylation reaction.

Caption: Roles of reaction components.

Application Notes & Protocols: Ethyl 2-(pyrrolidin-1-yl)acetate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conceptual use of ethyl 2-(pyrrolidin-1-yl)acetate and structurally related simple pyrrolidine derivatives in asymmetric synthesis. The focus is on a representative application in the organocatalyzed asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

Application Note 1: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroolefins

The pyrrolidine motif is a cornerstone of modern organocatalysis, capable of activating carbonyl compounds through the formation of a chiral enamine intermediate. While direct experimental data for "this compound" as a catalyst is not extensively documented in peer-reviewed literature, its structural features—a secondary amine for enamine formation and a chiral center (if derivatized to be chiral)—are analogous to those of highly successful pyrrolidine-based catalysts.

This application note describes a representative asymmetric Michael addition of aldehydes to nitroolefins, a reaction of significant importance in the synthesis of chiral γ-nitrocarbonyl compounds, which are valuable precursors to γ-amino acids and other bioactive molecules.[1] The reaction is catalyzed by a simple chiral pyrrolidine derivative, illustrating the catalytic potential of this structural class.

Catalytic Role of Pyrrolidine Derivatives:

The catalytic cycle, illustrated below, proceeds via the formation of a nucleophilic enamine from the aldehyde substrate and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the chiral Michael adduct. The efficiency and stereoselectivity of the reaction are influenced by the steric and electronic properties of the catalyst, substrates, solvent, and any additives.

Experimental Workflow

The general workflow for the asymmetric Michael addition involves the careful mixing of the aldehyde, nitroolefin, and catalyst in an appropriate solvent, followed by stirring at a controlled temperature until the reaction is complete. The progress of the reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated and purified using column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Caption: Figure 1. A generalized experimental workflow for the pyrrolidine-catalyzed asymmetric Michael addition.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by a pyrrolidine-based organocatalyst. The data is adapted from studies on related catalytic systems to illustrate typical performance.[2]

| Entry | Aldehyde | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % for syn) |

| 1 | Propanal | 24 | 85 | 90:10 | 82 |

| 2 | Butanal | 24 | 87 | 92:8 | 85 |

| 3 | Pentanal | 24 | 82 | 88:12 | 80 |

| 4 | Hexanal | 24 | 80 | 85:15 | 78 |

| 5 | Isovaleraldehyde | 48 | 75 | 80:20 | 75 |

Detailed Experimental Protocol

This protocol is a representative example for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a chiral pyrrolidine derivative.

Materials:

-

Chiral pyrrolidine-based catalyst (e.g., a derivative of proline) (10 mol%)

-

Aldehyde (1.2 equivalents)

-

Nitroolefin (1.0 equivalent)

-

Solvent (e.g., Methylcyclohexane)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the chiral pyrrolidine-based catalyst (0.1 mmol, 10 mol%).

-

Add the nitroolefin (1.0 mmol, 1.0 equivalent).

-

Dissolve the catalyst and nitroolefin in the chosen solvent (2.0 mL).

-

Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath.

-

Add the aldehyde (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at this temperature and monitor its progress by TLC (e.g., using a 4:1 Hexane/Ethyl Acetate eluent).

-

Upon completion (typically after 24-48 hours, when the starting nitroolefin is consumed), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Michael adduct.

-

Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy of the crude reaction mixture.

-

Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Catalytic Cycle Diagram

The following diagram illustrates the proposed catalytic cycle for the pyrrolidine-catalyzed asymmetric Michael addition of an aldehyde to a nitroolefin.

Caption: Figure 2. Proposed catalytic cycle for the asymmetric Michael addition reaction.

References

Application Notes & Protocols: Ethyl 2-(pyrrolidin-1-yl)acetate for the Preparation of Bioactive Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Ethyl 2-(pyrrolidin-1-yl)acetate is a versatile building block for the synthesis of novel pyrrolidine derivatives. Its chemical structure, featuring a reactive ester group and a tertiary amine, allows for a variety of chemical transformations to generate compound libraries for drug discovery. These notes provide an overview of the potential applications and a general protocol for the derivatization of this compound into novel amide compounds, a common functional group in many pharmaceuticals. While specific examples of marketed drugs synthesized directly from this compound are not widely documented in publicly available literature, its structure makes it an ideal starting point for the exploration of new chemical entities.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is essential for reaction planning and safety.

| Property | Value |

| CAS Number | 22041-19-6 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 195-200 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, THF) |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place |

Note: Data is compiled from various chemical supplier databases. Researchers should always refer to the specific Certificate of Analysis for the lot they are using.

Conceptual Framework for Synthesis

This compound serves as a scaffold that can be elaborated through reactions at its ethyl ester functionality. A primary and highly useful transformation is its conversion to a wide range of amides. This is achieved by reacting the ester with a primary or secondary amine. This approach allows for the introduction of diverse chemical moieties (R-groups), which is a fundamental strategy in medicinal chemistry for tuning a compound's biological activity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

To clarify, it is important to distinguish this compound from a similar, more commonly cited compound, ethyl 2-(2-oxopyrrolidin-1-yl)acetate, which possesses a lactam structure and is used in the synthesis of other classes of compounds, such as some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

References

Application Notes and Protocols: The Pyrrolidine Scaffold in the Development of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the pyrrolidine scaffold, a key structural motif in the design and synthesis of various enzyme inhibitors. While the specific role of "Ethyl 2-(pyrrolidin-1-yl)acetate" as a direct precursor is not extensively documented in publicly available research, the broader class of pyrrolidine derivatives is of significant interest in medicinal chemistry. This document details the applications of these derivatives, focusing on their inhibitory activity against key enzymes, and provides relevant experimental protocols.

Introduction to Pyrrolidine-Based Enzyme Inhibitors

The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, including a wide range of enzyme inhibitors.[1] Its conformational rigidity and the potential for stereospecific substitutions make it an attractive starting point for the design of potent and selective inhibitors for various enzyme classes.[2] Derivatives of pyrrolidine have been successfully developed into drugs targeting enzymes implicated in conditions such as type 2 diabetes, cancer, and neurological disorders.[3][4][5]

Key enzyme targets for pyrrolidine-based inhibitors include:

-

Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that degrades incretin hormones, which are involved in blood glucose regulation. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[2][6]

-

Prolyl Oligopeptidase (POP): A serine protease implicated in neurological and psychiatric disorders. Its inhibitors are being investigated for their potential in treating these conditions.

-

Autotaxin (ATX): A lysophospholipase D that produces the signaling molecule lysophosphatidic acid (LPA), which is involved in cancer progression and inflammation.[4]

-

α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate digestion. Their inhibition can help manage blood sugar levels in diabetic patients.

Application: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Cyanopyrrolidine derivatives are a prominent class of DPP-IV inhibitors.[2][3] These compounds typically feature a nitrile group that can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV, leading to potent inhibition.[5][7]

Quantitative Data for Pyrrolidine-Based DPP-IV Inhibitors

| Compound Class | Example Inhibitor | Target Enzyme | IC50 / Ki | Reference |